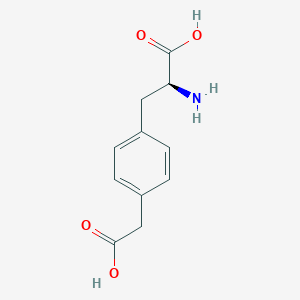

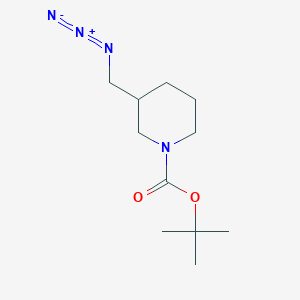

Soyasaponin VI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soyasaponin VI is a type of saponin that is found in soybeans. It is a glycoside compound that has been studied for its potential health benefits. This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

科学的研究の応用

Plant and Human Health Benefits

Soyasaponins are recognized for their roles in plant defense and have medicinal benefits. They are significant for both plant and human health applications. The biological effects of soyasaponins in plant defense and their implications for human health include discussions on their roles in rhizosphere microbial interactions, biosynthetic regulation, immunological effects, and potential therapeutic applications. Processing effects, bioavailability, and biotransformation processes of soyasaponins are crucial for their acquisition and efficacy (Yates et al., 2021).

Biological Functionality

Soyasaponins possess diverse biological properties such as anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and hepato- and cardiovascular-protective activities. These findings support the use of soyasaponins in functional foods (Guang et al., 2014).

Anti-Carcinogenic Activity

Studies indicate that soyasaponins, particularly in their aglycone forms, exhibit potent anti-colon carcinogenic activity. They suppress the growth of colon cancer cells and could be important dietary chemopreventive agents against colon cancer after alteration by microflora (Gurfinkel & Rao, 2003).

Obesity and Fat Accumulation Reduction

Soyasaponins A and B have been shown to effectively reduce fat depositions and plasma lipids in high fat fed mice, suggesting their potential role in obesity management (Singh & Manjappara, 2016).

Anti-Obesity Effects in Adipocytes

Soyasaponins Aa and Ab inhibit lipid accumulation and the expression of adipogenic marker genes in adipocytes, primarily by downregulating the transcription factors involved in adipogenesis. This indicates their potential as anti-obesity agents (Yang et al., 2015).

Anti-Cancer Properties

Soyasaponins exhibit specific bioactive properties such as anti-cancer effects by modulating the cell cycle and inducing apoptosis in cultured cancer cell experiments (Zhang & Popovich, 2009).

Inflammation Inhibition

Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of key inflammatory pathways. They are effective in decreasing inflammation by suppressing nuclear factor kappa B (NF-kB)-mediated inflammation (Zha et al., 2014).

Pharmacological Studies and Anti-Cancer Mechanisms

Soyasaponins possess various effects including anti-inflammation, anti-coagulation, anti-mutagenesis, anti-tumor, and renin inhibition. The anti-tumor function of soyasaponins is a key area of research, showing potential mechanisms in decreasing sialic acid, inhibiting protein kinase activity, disrupting cell membranes, and inducing apoptosis (Hu Zhi-bi, 2013).

Biological Activities of Soyasaponins

Soyasaponins have extensive biological activities and pharmacological values, making them potential new drug resources for treating various health conditions, including angiocardiopathy and inhibiting cancer (Qian et al., 1999).

Recent Progress in Soyasaponin Research

Soyasaponin research covers their structure, composition, content, distribution, biological activities, extraction, refining, structural determination, analysis, and application prospects. This comprehensive review highlights the importance and potential of soyasaponins in various applications (G. Ke-ren, 2006).

特性

| 143519-54-4 | |

分子式 |

C54H84O21 |

分子量 |

1069.2 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1 |

InChIキー |

ONAAMCDHQSWPDU-BKUHCKHBSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

同義語 |

3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene chromosaponin I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)

![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)